4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
4-fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7/c10-6-1-2-7(9(14,15)16)5(3-6)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMABSXZRNRSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101184935 | |
| Record name | 4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101184935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-51-9 | |
| Record name | 4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101184935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview
A prominent approach involves trifluoromethylation of haloarenes, such as iodoarenes or bromides, using copper complexes as trifluoromethylating agents. The key reagent in this process is copper(II) bis(trifluoromethanesulfonate) , which facilitates the transfer of the trifluoromethyl group ($$CF_3$$) to aromatic substrates.
Procedure
Preparation of Copper Trifluoromethylating Reagent:
The reagent Cu(O2CF2SO2F)2 can be synthesized via the reaction of copper salts with fluorosulfonyldifluoromethane (CF2SO2F) derivatives, as described in recent studies (see,).Trifluoromethylation Reaction:
The haloarene (e.g., iodoarene) is reacted with the copper trifluoromethyl reagent in a polar aprotic solvent such as DMF or acetonitrile, under inert atmosphere, at elevated temperatures (~60°C). The reaction proceeds via a radical or nucleophilic pathway, depending on conditions.
Research Findings
Data Table: Trifluoromethylation Conditions and Yields
| Substrate | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Iodoarene | Cu(O2CF2SO2F)2 | DMF | 60°C | 4 h | 85-90 | |
| Benzyl bromide | Cu(O2CF2SO2F)2 | DMF | 60°C | 6 h | 75-80 |
Notes
- The process is environmentally friendly due to the use of less toxic copper reagents.
- The reaction tolerates various functional groups, enabling diverse substitution patterns.
Synthesis via Sequential Functionalization
Stepwise Approach
- Step 1: Synthesis of 4-fluoro-2-bromobenzene via electrophilic aromatic substitution or halogenation.
- Step 2: Nucleophilic substitution of the bromide with 2,2,2-trifluoroethyl groups using nucleophiles like trifluoroethyl magnesium bromide or trifluoroethyl lithium .
- Step 3: Introduction of the trifluoromethyl group at the aromatic ring, often via radical or nucleophilic trifluoromethylation, as described above.
Research Findings
- The use of Grignard reagents derived from trifluoroethyl halides allows for selective substitution at the aromatic ring, providing a route to the target compound.
Data Table: Sequential Functionalization
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Halogenation (e.g., NBS) | Room temp, light | 85 | |
| 2 | Trifluoroethyl nucleophile | -78°C, THF | 70-80 | |
| 3 | Trifluoromethylation | Copper-mediated, 60°C | 75-85 |
Environmentally Friendly Routes
Recent research emphasizes green chemistry principles, including:
- Use of recyclable copper catalysts.
- Mild reaction conditions.
- Minimized use of hazardous reagents.
For example, Zhao et al. (2016) developed a trifluoromethylation protocol using Cu(O2CF2SO2F)2 that operates efficiently at moderate temperatures with high yields, reducing environmental impact ().
Summary of Key Data and Findings
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include partially or fully hydrogenated benzene derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene serves as a building block for synthesizing more complex fluorinated organic compounds. The presence of multiple fluorine atoms enhances its reactivity and stability, making it suitable for various synthetic routes including:
- Electrophilic Aromatic Substitution : This method allows for the introduction of different functional groups onto the benzene ring.
- Nucleophilic Aromatic Substitution : The fluorine atoms can be replaced by nucleophiles under certain conditions.
Biology
In biological research, this compound is being investigated for its potential use in developing fluorinated pharmaceuticals and agrochemicals . The unique properties imparted by the fluorine atoms can enhance the biological activity and selectivity of drug candidates.
Medicine
4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene has potential applications in medical imaging. It is studied as a radiolabeled compound for use in positron emission tomography (PET) imaging. The fluorine isotopes can serve as effective tracers due to their suitable half-lives and decay properties.
Industry
In industrial applications, this compound is utilized in the production of specialty polymers and materials that exhibit high thermal stability and chemical resistance. Its unique electronic properties make it valuable in creating materials that can withstand harsh conditions.
Table 2: Comparison with Similar Compounds
| Compound | Unique Features |
|---|---|
| 4-Fluorobenzotrifluoride | Fewer fluorine substitutions; used in similar applications |
| 2,2,2-Trifluoroethylbenzene | Lacks trifluoromethyl group; different reactivity |
| 1-(Trifluoromethyl)-4-fluorobenzene | Similar structure but varies in functional groups |
4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene stands out due to its multiple fluorine atoms which enhance stability and reactivity compared to similar compounds.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene is primarily influenced by the electron-withdrawing effects of the fluorine atoms. These effects can alter the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Compound A : 4-Fluoro-2-methoxy-1-(trifluoromethyl)benzene (C8H6F4O)
- Substituents : -F (C4), -OCH₃ (C2), -CF₃ (C1).
- Molecular Weight : 194.127 g/mol .
- Key Differences : Replacing -CH₂CF₃ with -OCH₃ introduces an electron-donating group, reducing the overall electron-withdrawing effect. This alters reactivity in electrophilic substitution and impacts solubility due to the polar methoxy group.
Compound B : 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene (C9H6F6)
- Substituents : -CH₂CF₃ (C1), -CF₃ (C3).
- Synthesis : Synthesized via CuCl₂-catalyzed coupling with Togni’s reagent (79% yield) .
Compound C : 1-Methoxy-2-(2,2,2-trifluoroethyl)benzene (C9H9F3O)
Pharmacological and Industrial Relevance
Biological Activity
4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene, an organic compound characterized by its multiple fluorine substituents, has gained attention in both chemical and biological research. Its unique properties are influenced by the electron-withdrawing effects of the fluorine atoms, which enhance its reactivity and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, detailing its mechanisms of action, potential applications, and relevant research findings.
- IUPAC Name : 4-fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene
- Molecular Formula : C9H5F7
- Molecular Weight : 246.125 g/mol
- CAS Number : 1099597-51-9
The biological activity of 4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and van der Waals forces. The electron-withdrawing nature of the fluorine atoms alters the electronic properties of the benzene ring, enhancing its susceptibility to nucleophilic attack by biological molecules.
Pharmaceuticals
Research indicates that this compound may serve as a valuable building block in the synthesis of fluorinated pharmaceuticals. Its structural features allow for modifications that can enhance drug efficacy and metabolic stability. For instance, similar fluorinated compounds have been investigated for their roles in targeting specific enzymes and receptors in therapeutic contexts.
Agrochemicals
The compound's unique properties also make it a candidate for developing agrochemicals. Its fluorinated structure can improve the stability and effectiveness of pesticides and herbicides by enhancing their interaction with biological targets in pests.
Research Findings
Several studies have explored the biological activity of fluorinated compounds similar to 4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene:
- Antiparasitic Activity : In studies focusing on malaria treatments, modifications to fluorinated scaffolds have shown enhanced activity against Plasmodium species. For example, analogs with specific substitutions exhibited significant reductions in parasitemia in mouse models .
- Metabolic Stability : The incorporation of polar functionalities has been shown to improve aqueous solubility while maintaining metabolic stability. This balance is crucial for developing effective therapeutics that require adequate bioavailability .
- Mechanisms of Action : Research has indicated that fluorinated compounds can inhibit specific enzymatic activities associated with disease mechanisms. For instance, compounds targeting PfATP4 have demonstrated effectiveness in disrupting sodium ATPase activity in malaria parasites .
Data Table: Comparison of Biological Activities
Case Study 1: Antimalarial Development
In a comparative study on antimalarial drugs, modifications to a dihydroquinazolinone scaffold led to improved efficacy against P. falciparum with certain fluorinated derivatives showing enhanced metabolic profiles and reduced cytotoxicity . These findings support the potential of incorporating similar structures into new drug designs.
Case Study 2: Agrochemical Efficacy
Research into fluorinated agrochemicals has demonstrated that the presence of trifluoromethyl groups can significantly enhance the herbicidal activity compared to non-fluorinated counterparts. This suggests that 4-Fluoro-2-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene could be explored further in agricultural applications .
Q & A
What are the common synthetic routes for introducing trifluoromethyl and trifluoroethyl groups onto aromatic rings?
Level: Basic
Answer:
The synthesis of polyfluorinated aromatic compounds typically involves fluorination agents or transition metal catalysis. For trifluoromethylation, the Swarts reaction (halogen exchange using SbF₃ or HF) is a classical method, though modern approaches employ Cu/Ag catalysts for direct C–CF₃ bond formation . For trifluoroethyl groups (-CH₂CF₃), nucleophilic substitution of brominated intermediates with trifluoroethylating agents (e.g., CF₃CH₂MgBr) is common. A critical step is ensuring regioselectivity, as competing reactions may lead to byproducts. For example, directing groups (e.g., -NO₂) can enhance positional control during electrophilic substitution .
Table 1: Example Fluorination Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Swarts Reaction | SbF₃, HF, 120°C | 50–70 | |
| Cu-Catalyzed CF₃ Addition | CuI, TMS-CF₃, DMF, 80°C | 65–85 | |
| Nucleophilic Trifluoroethylation | CF₃CH₂MgBr, THF, −78°C | 40–60 |
How can researchers characterize the structure and purity of this compound?
Level: Basic
Answer:
Key techniques include:
- ¹⁹F NMR : Distinguishes CF₃ (δ −60 to −70 ppm) and CH₂CF₃ (δ −70 to −80 ppm) groups. Splitting patterns reveal coupling with adjacent protons.
- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., -CF₃) resonate downfield (δ 7.5–8.5 ppm). For example, a singlet at δ 7.72 ppm in similar compounds indicates isolated aromatic protons .
- Mass Spectrometry (ESI-MS) : Look for molecular ion clusters (e.g., [M+H]⁺ or [M−H]⁻) with isotopic patterns matching fluorine abundance.
- X-ray Crystallography : Resolves regiochemistry and confirms substituent positions .
What challenges arise in achieving regioselective fluorination in polyfluorinated aromatics?
Level: Advanced
Answer:
Regioselectivity is compromised by steric hindrance and electronic effects. For example:
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) deactivate the ring, directing electrophiles to meta positions. However, competing para substitution can occur if steric bulk dominates.
- Steric Effects : Bulky substituents (e.g., trifluoroethyl) hinder access to adjacent positions, favoring less crowded sites. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .
- Contradictions : Conflicting spectral data (e.g., unexpected NOE correlations in NMR) may indicate isomerization. Resolve via heteronuclear 2D experiments (HSQC, HMBC) to confirm connectivity .
How do electronic effects of fluorine substituents influence cross-coupling reactivity?
Level: Advanced
Answer:
The compound’s electron-deficient aromatic ring (due to -CF₃ and -F) reduces reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies to mitigate this include:
- Electron-Deficient Catalysts : Use Pd(PPh₃)₂Cl₂ with electron-poor ligands.
- Microwave Irradiation : Enhances reaction rates under high-energy conditions.
- Directed C–H Activation : Install directing groups (e.g., -CONHR) to facilitate metalation at specific positions .
Example: Fluorinated analogs show reduced coupling efficiency (20–40% yield vs. 60–80% for non-fluorated analogs) unless optimized conditions are applied .
What stability considerations are critical for handling this compound?
Level: Basic
Answer:
- Moisture Sensitivity : Hydrolysis of -CF₃ groups is rare, but trifluoroethyl groups may degrade under prolonged exposure to humidity.
- Light Sensitivity : Store in amber vials to prevent photodegradation.
- Storage : Under inert gas (Ar/N₂) at −20°C to prevent oxidative side reactions .
How can conflicting spectral data be resolved for fluorinated aromatics?
Level: Advanced
Answer:
Contradictions between calculated and observed spectra often arise from dynamic effects (e.g., rotational barriers in -CF₃ groups). Solutions include:
- Variable-Temperature NMR : Identify conformational changes (e.g., coalescence temperatures).
- Computational Validation : Compare experimental ¹H/¹⁹F shifts with DFT-calculated values (software: Gaussian, ORCA).
- Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon-fluorine coupling pathways .
What role does fluorine play in modulating biological activity?
Level: Advanced
Answer:
While therapeutic applications are beyond this FAQ’s scope, fluorine’s impact on physicochemical properties is relevant:
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
